molecular formula C7H6N2 B7980946 Pyrrolo[1,2-a]pyrimidine CAS No. 274-66-8

Pyrrolo[1,2-a]pyrimidine

Cat. No.: B7980946
CAS No.: 274-66-8
M. Wt: 118.14 g/mol
InChI Key: JBDKAABFESSFMV-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrimidine is a fused heterocyclic compound that consists of a pyrrole ring fused to a pyrimidine ring. This compound is of significant interest due to its unique structural properties and its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound derivatives have been found to exhibit a range of biological activities, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolo[1,2-a]pyrimidine can be synthesized through various methods. One common approach involves the domino ring-closure followed by a retro Diels-Alder reaction. This method starts with 2-aminonorbornene hydroxamic acids, which undergo a domino ring-closure followed by microwave-induced retro Diels-Alder protocols to yield this compound enantiomers . Another method involves the synthesis of unsymmetrically tetrasubstituted pyrroles, which are then used to synthesize pyrrolo[1,2-a]pyrimidines .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave-induced reactions and metal-free methods are particularly advantageous for industrial applications due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the pyrrole and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound derivatives.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used for reduction reactions.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens, alkyl halides, and amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound N-oxides, while substitution reactions can produce various substituted this compound derivatives.

Scientific Research Applications

Pyrrolo[1,2-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolo[1,2-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity. Others may modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The specific mechanism of action depends on the structure of the derivative and its target.

Comparison with Similar Compounds

  • Pyrrolo[2,3-d]pyrimidine
  • Pyrrolo[3,4-c]pyridine
  • Pyrrolo[1,2-a]pyrazine

Comparison: Pyrrolo[1,2-a]pyrimidine is unique due to its specific ring fusion and the resulting electronic and steric properties. Compared to pyrrolo[2,3-d]pyrimidine, it has a different fusion pattern, which affects its reactivity and biological activity. Pyrrolo[3,4-c]pyridine and pyrrolo[1,2-a]pyrazine also differ in their ring structures and substitution patterns, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

pyrrolo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDKAABFESSFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CC=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312973
Record name Pyrrolo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-66-8
Record name Pyrrolo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 5-nitro-4-quinolin-4-yl-1H-pyrrole-2-carboxylate (23, 90 mg, 0.3 mmol), Pd/C (5%, 45 mg), and MeOH (15 mL) was stirred under argon for 5 min, then under hydrogen for 40 min before removal of the catalyst by filtration through celite. To the orange color filtrate was added 2-(4-methoxyphenyl)malondialdehyde (54 mg, 0.3 mmol) followed by AcOH (2 mL). The resulting reaction mixture was stirred overnight at 82° C., then cooled to rt, quenched with sat. NaHCO3, and extracted with ethyl acetate and CH2Cl2. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The residue was purified by column chromatography on silica gel using CH2Cl2/MeOH (90:10) to give 25 as a yellow solid (90 mg, 73%). 1H NMR (DMSO-d6, 500 MHz) δ 9.80 (d, J=3.0 Hz, 1H), 8.97 (d, J=5.0 Hz, 1H), 8.87 (d, J=3.0 Hz, 1H), 8.10 (m, 1H), 8.04 (s, 1H), 7.80 (m, 1H), 7.75 (d, J=5.0 Hz, 1H), 7.75 (d, J=8.5 Hz, 2H), 7.61 (m, 1H), 7.15 (d, J=8.5 Hz, 2H), 3.94 (s, 3H), 3.84 (s, 3H); mp 230-231° C.
Name
methyl 5-nitro-4-quinolin-4-yl-1H-pyrrole-2-carboxylate
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mg
Type
catalyst
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-a]pyrimidine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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